1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)tetrahydro-7a-methyl-, (3R,7aS)-
Description
The compound (3R,7aS)-3-(1,1-dimethylethyl)tetrahydro-7a-methyl-1H,3H-pyrrolo[1,2-c]oxazol-1-one (CAS 171284-84-7) is a bicyclic heterocycle with a pyrrolo-oxazolone core. Its molecular formula is C₁₀H₁₅NO₃ (MW: 197.23), featuring two stereocenters at the 3R and 7aS positions . The tert-butyl (1,1-dimethylethyl) group at position 3 and the methyl group at 7a contribute to its steric and electronic properties. Its characterization includes NMR, IR, and mass spectrometry, confirming the bicyclic structure and stereochemistry .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(3R,7aS)-3-tert-butyl-7a-methyl-3,5,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)8-12-7-5-6-11(12,4)9(13)14-8/h8H,5-7H2,1-4H3/t8-,11+/m1/s1 |
InChI Key |
VQVJNVDGTWMQEX-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@@]12CCCN1[C@H](OC2=O)C(C)(C)C |
Canonical SMILES |
CC12CCCN1C(OC2=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyrrolo[1,2-c]oxazolone scaffold is highly modular. Key analogues include:
Spectral and Physical Properties
- IR Spectroscopy :
- ¹H NMR :
- Melting Points :
Stereochemical Considerations
- The (3R,7aS) configuration in the target compound ensures chiral specificity, critical for pharmaceutical applications. Similar stereochemical control is observed in trichloromethyl (3R,7aS) and diphenyl (7aS) derivatives .
- Diastereomeric mixtures (e.g., ’s 16b/17) highlight the challenge of achieving stereopurity in substituted pyrrolooxazolones .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Substrate Pair | Catalyst | Oxidant | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pyrrole-2-carbaldehyde + trifluoromethyl ketone | Triazolium salt 4 | 5-methylphenazinium sulfate | CHCl₃ | 67–83% |
Basic: How is the compound characterized using spectroscopic and analytical techniques?
Answer:
Critical characterization methods include:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Data | Functional Group Identification | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.48–9.81 | Aromatic/heterocyclic protons | |
| ¹³C NMR | δ 176.2 (q) | Carbonyl group | |
| FTIR | 1659 cm⁻¹ | Lactone C=O |
Basic: What are the critical physical properties of this compound?
Answer:
Key properties include:
- Melting Point : Decomposition observed at 109°C .
- Optical Rotation : Specific rotation [α]D = −2.9° (c = 1 in CHCl₃), indicating chirality .
- Molecular Weight : 244.51 g/mol (C₁₀H₁₅NO₃ for tert-butyl variant) .
- Solubility : Likely polar aprotic solvents (e.g., CHCl₃, DMSO) based on structural analogs .
Advanced: How is the stereochemical configuration (3R,7aS) determined experimentally?
Answer:
- X-ray Crystallography : Resolves absolute configuration via anomalous dispersion effects. For example, (3S,7aR)-configured analogs were confirmed using this method .
- NMR Coupling Constants : Vicinal proton couplings (e.g., J = 5–10 Hz) in NOESY/ROESY experiments differentiate axial vs. equatorial substituents .
- Computational Modeling : Comparison of experimental optical rotation with DFT-calculated values validates stereochemistry .
Advanced: What computational strategies predict the compound’s reactivity or stability?
Answer:
- DFT Calculations : Assess thermodynamic stability of stereoisomers (e.g., tert-butyl group’s steric effects on ring puckering) .
- Molecular Dynamics (MD) : Simulate solvation effects on degradation pathways (e.g., hydrolysis susceptibility of the lactone ring) .
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes inhibited by pyrrolooxazolones) .
Advanced: How do structural modifications (e.g., tert-butyl substitution) influence reactivity?
Answer:
- Steric Effects : The tert-butyl group reduces electrophilicity at C-3, slowing nucleophilic attacks but enhancing thermal stability .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase lactone ring strain, accelerating ring-opening reactions .
- Comparative Studies : Analogs with phenyl vs. tert-butyl groups show 2–3× differences in reaction yields due to steric hindrance .
Advanced: What impurities are commonly observed during synthesis, and how are they analyzed?
Answer:
- Byproducts : Unreacted aldehydes/ketones or over-oxidized intermediates.
- Detection Methods :
Advanced: How can low yields in annulation reactions be mitigated?
Answer:
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